(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile
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Overview
Description
(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile is a compound that features a unique combination of azepane, fluorophenyl, sulfonyl, and acetonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile typically involves the reaction of azepane derivatives with fluorophenyl sulfonyl acetonitrile under specific conditions. One common method involves the use of fluorosulfonyl radicals, which are generated from precursors such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF . These radicals then react with azepane derivatives to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include sulfonyl fluorides, sulfides, and substituted fluorophenyl derivatives. These products can be further utilized in various synthetic applications.
Scientific Research Applications
(2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics
Mechanism of Action
The mechanism of action of (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. The fluorophenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, while the azepane ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
Vinyl Sulfones: These compounds share the sulfonyl group and are known for their reactivity with thiols.
Sulfonyl Fluorides: Similar to (2E)-azepan-2-ylidene[(2-fluorophenyl)sulfonyl]acetonitrile, these compounds are used in click chemistry and bioorthogonal reactions.
Fluorophenyl Derivatives:
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and stability. The presence of the azepane ring differentiates it from other sulfonyl fluorides and vinyl sulfones, providing additional structural features that can be exploited in various applications.
Properties
IUPAC Name |
(2E)-2-(azepan-2-ylidene)-2-(2-fluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c15-11-6-3-4-8-13(11)20(18,19)14(10-16)12-7-2-1-5-9-17-12/h3-4,6,8,17H,1-2,5,7,9H2/b14-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSLVWXOAQIBTG-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)S(=O)(=O)C2=CC=CC=C2F)NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2F)/NCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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